molecular formula C14H15NO2S B1595380 Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate CAS No. 350990-08-8

Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B1595380
CAS No.: 350990-08-8
M. Wt: 261.34 g/mol
InChI Key: BIKADMQIXDZGBU-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or a 1,4-dihalide with sulfur sources.

    Substitution Reactions: The introduction of the amino and carboxylate groups can be achieved through substitution reactions. For instance, the amino group can be introduced via nucleophilic substitution using an amine, while the carboxylate group can be introduced through esterification reactions.

    Aromatic Substitution: The 3,4-dimethylphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its interaction with specific biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-10(6-9(8)2)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKADMQIXDZGBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358008
Record name methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-08-8
Record name methyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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